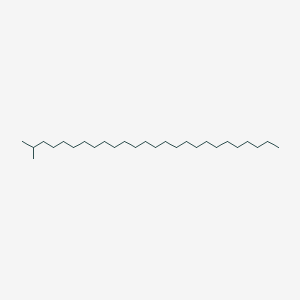

2-Methylhexacosane

描述

2-Methylhexacosane is a saturated hydrocarbon with the molecular formula C₂₇H₅₆. It is a long-chain alkane characterized by the presence of a methyl group attached to the second carbon of a hexacosane chain. This compound is notable for its role in insect pheromones and has been identified in various species, including the cuticle of certain insects where it influences mating behavior and aggression .

准备方法

合成路线和反应条件: 2-甲基二十六烷的合成通常涉及长链烷烃的烷基化。一种常见的方法是傅-克烷基化,其中二十六烷与甲基化试剂在路易斯酸催化剂(如三氯化铝 (AlCl₃))的存在下反应。反应条件通常需要惰性气氛和受控温度,以确保在所需位置选择性甲基化。

工业生产方法: 2-甲基二十六烷的工业生产可能涉及不饱和前体的催化加氢或使用石油化工原料。该过程通常包括蒸馏和提纯步骤,以分离出高纯度的所需化合物。大规模生产方法旨在具有成本效益和效率,通常采用连续流动反应器和先进的分离技术。

化学反应分析

反应类型: 2-甲基二十六烷主要经历烷烃典型的反应,例如:

氧化: 在强氧化条件下,它可以转化为羧酸或酮。

还原: 尽管已经完全饱和,但任何杂质或不饱和污染物都可以使用加氢进行还原。

取代: 卤化反应,尤其是氯化和溴化,可以在紫外光下或在自由基引发剂的存在下发生。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾 (KMnO₄) 或重铬酸 (H₂CrO₄)。

还原: 带有钯或铂催化剂的氢气 (H₂)。

取代: 带有紫外光或偶氮二异丁腈 (AIBN) 等自由基引发剂的氯气 (Cl₂) 或溴 (Br₂)。

形成的主要产物:

氧化: 取决于反应条件,形成羧酸或酮。

还原: 如果存在杂质,则为纯的 2-甲基二十六烷。

取代: 卤代衍生物,例如 2-氯二十六烷或 2-溴二十六烷。

科学研究应用

Antidiabetic and Anticancer Properties

Recent studies have highlighted the antidiabetic and anticancer activities of 2-methylhexacosane when derived from plant extracts. For instance, in research involving Santolina chamaecyparissus, it was identified as a major constituent responsible for significant inhibition of the enzyme α-glucosidase, which is crucial for managing diabetes. The extract demonstrated an IC50 value comparable to standard antidiabetic drugs like acarbose . Additionally, its effect on the expression of the EGFR protein in breast cancer cells suggests potential anticancer properties .

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents. It has shown effectiveness against various pathogens, thus supporting its use in pharmaceutical applications .

Insect Pheromones

This compound has been identified as an insect pheromone, particularly in the cuticle of certain insects like Myrmecophilus dasystomus. Its role in chemical communication among insects opens avenues for research into pest control strategies using pheromone traps or repellents .

Environmental Applications

The presence of this compound in various plant species indicates its role in ecological interactions. Its potential as a biodegradable compound can be explored in environmental science, particularly in studies focused on pollution reduction and bioremediation processes.

Industrial Applications

Due to its chemical stability and non-polar nature, this compound can be utilized in various industrial applications including:

- Lubricants : Its long-chain structure provides excellent lubrication properties.

- Cosmetics : Used as an emollient or thickening agent in personal care products.

Data Table: Applications of this compound

Case Study 1: Antidiabetic Activity

In a study focusing on Santolina chamaecyparissus, this compound was isolated and evaluated for its antidiabetic activity. The extract containing this compound showed significant inhibition of α-glucosidase, indicating its potential use in managing diabetes mellitus .

Case Study 2: Antimicrobial Properties

Research conducted on various plant extracts containing this compound revealed its antibacterial effects. The compound was tested against multiple bacterial strains, demonstrating notable efficacy that supports its use in developing natural antimicrobial agents .

Case Study 3: Insect Communication

Investigations into the role of this compound as an insect pheromone have provided insights into its function in mating behaviors among certain species. This understanding can lead to innovative pest management solutions based on pheromone traps .

作用机制

The mechanism by which 2-Methylhexacosane exerts its effects, particularly in biological systems, involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggression. The molecular pathways involved often include signal transduction mechanisms that lead to changes in behavior or physiological states.

相似化合物的比较

2-甲基二十六烷可以与其他长链烷烃进行比较,例如:

二十六烷: 缺少甲基,使其在生物相互作用中缺乏特异性。

2-甲基二十八烷: 结构类似,但碳链更长,影响其物理性质和生物活性。

2-甲基三十烷: 链更长,进一步改变其化学和物理特性。

2-甲基二十六烷的独特性在于其特定的链长和甲基化模式,与类似物相比,它赋予了独特的物理性质和生物活性。

生物活性

2-Methylhexacosane, a long-chain hydrocarbon with the chemical formula CH, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore its properties, mechanisms of action, and potential applications in medicine and industry.

This compound is classified as a straight-chain alkane and is part of the class of compounds known as cuticular hydrocarbons. These compounds are primarily found in the waxy layers of plants and insects, serving protective roles against environmental stressors. Its structure contributes to its hydrophobic nature, making it an interesting candidate for various biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness in inhibiting microbial growth, suggesting potential applications in developing natural preservatives or antimicrobial agents . The compound's ability to disrupt microbial membranes may be a key mechanism behind its activity.

Antidiabetic Effects

This compound has been associated with antidiabetic effects , particularly through its role in inhibiting α-glucosidase activity. In a study involving extracts from Santolina chamaecyparissus, which contains this compound, the compound demonstrated significant inhibition of this enzyme, comparable to standard antidiabetic drugs . This suggests that it may help manage blood sugar levels by slowing carbohydrate absorption.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies showed that extracts containing this compound could downregulate the expression of the Epidermal Growth Factor Receptor (EGFR) in breast cancer cell lines (MCF7), indicating a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival.

Research Findings Summary

Case Study 1: Antidiabetic Activity

In a controlled experiment, extracts containing this compound were administered to diabetic rat models. The results indicated a significant reduction in fasting blood glucose levels by approximately 53%, alongside an increase in serum insulin levels by about 22% . This supports the hypothesis that this compound may enhance insulin sensitivity or secretion.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF7 cells treated with extracts rich in this compound showed a marked decrease in cell viability and proliferation rates. The expression levels of pro-survival genes were significantly downregulated, suggesting that this compound might induce apoptosis in cancer cells .

属性

IUPAC Name |

2-methylhexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPORIYFVRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166044 | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1561-02-0 | |

| Record name | 2-Methylhexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50.5 °C | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: In what plant species has 2-methylhexacosane been identified, and what does its presence suggest?

A: this compound has been found in the leaf epicuticular wax of Morettia phillaeana [], a plant native to Sudan. This suggests a potential role in protecting the plant from environmental stressors, such as drought and UV radiation, as epicuticular waxes are known to play a crucial role in these processes. Additionally, it has been identified in the essential oils of various rose (Rosa hybrida) cultivars and their gamma-irradiated mutants []. Its presence, alongside other volatile compounds, contributes to the unique aroma profiles of these roses, impacting their attractiveness and potential applications in perfumery.

Q2: Can you provide the structural characterization of this compound?

A2: this compound is a branched-chain alkane with the following characteristics:

- Spectroscopic data: While specific spectroscopic data may vary depending on the technique used, this compound would exhibit characteristic peaks in techniques like Gas Chromatography–Mass Spectrometry (GC-MS), which is commonly used for its identification and quantification in complex mixtures [, , , , ].

Q3: What is the significance of this compound being identified through GC-MS analysis?

A: The identification of this compound through GC-MS analysis is significant for several reasons. First, GC-MS is a powerful technique for separating and identifying individual components within complex mixtures, such as plant extracts [, , , , ]. This allows researchers to pinpoint the presence of specific compounds like this compound even when present in small quantities alongside numerous other compounds. Second, GC-MS provides information not only on the presence but also on the relative abundance of this compound compared to other components in the sample. This quantitative information is valuable for understanding the potential biological or ecological significance of this compound within the studied system.

Q4: Has this compound shown potential in any pharmaceutical applications?

A: While research on this compound is ongoing, one study highlighted its presence in Lepidium sativum (Garden Cress) seed oil []. This oil, rich in gamma-tocopherol, showed promising results in mitigating testicular oxidative injury and inflammation in diabetic mice, though the specific role of this compound in these effects was not investigated. This finding suggests potential avenues for future research exploring its possible therapeutic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。